molecular formula C25H42O3 B083124 Octadecyl salicylate CAS No. 14971-14-3

Octadecyl salicylate

Cat. No.: B083124
CAS No.: 14971-14-3
M. Wt: 390.6 g/mol
InChI Key: OZAVCEALUDNEKN-UHFFFAOYSA-N
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Description

It is a white to off-white solid with a molecular formula of C25H42O3 and a molecular weight of 390.6 g/mol . This compound is primarily used in cosmetic formulations due to its emollient properties, providing a smooth and soft texture to the skin.

Preparation Methods

Synthetic Routes and Reaction Conditions: Octadecyl salicylate can be synthesized through esterification of salicylic acid with octadecanol. One common method involves heating salicylic acid with octadecanol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to facilitate the removal of water formed during the reaction .

Industrial Production Methods: In industrial settings, the synthesis of this compound often employs continuous flow reactors to enhance efficiency and yield. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve product purity .

Chemical Reactions Analysis

Types of Reactions: Octadecyl salicylate primarily undergoes hydrolysis and transesterification reactions. Hydrolysis can occur under acidic or basic conditions, leading to the formation of salicylic acid and octadecanol .

Common Reagents and Conditions:

    Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid or sulfuric acid, while basic hydrolysis employs sodium hydroxide or potassium hydroxide.

    Transesterification: This reaction can be catalyzed by acids, bases, or enzymes such as lipases.

Major Products:

    Hydrolysis: Salicylic acid and octadecanol.

    Transesterification: New esters formed by exchanging the octadecyl group with another alcohol.

Scientific Research Applications

Octadecyl salicylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of octadecyl salicylate is primarily attributed to its ability to act as an emollient, forming a protective barrier on the skin that helps to retain moisture. The salicylate component also provides anti-inflammatory effects by inhibiting the cyclooxygenase enzymes (COX-1 and COX-2), which are involved in the synthesis of pro-inflammatory prostaglandins .

Comparison with Similar Compounds

Uniqueness: Octadecyl salicylate is unique due to its long alkyl chain, which imparts superior emollient properties compared to shorter-chain salicylate esters. This makes it particularly valuable in formulations where long-lasting skin conditioning is desired .

Properties

IUPAC Name

octadecyl 2-hydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H42O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-22-28-25(27)23-20-17-18-21-24(23)26/h17-18,20-21,26H,2-16,19,22H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZAVCEALUDNEKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCOC(=O)C1=CC=CC=C1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H42O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40164372
Record name Benzoic acid, 2-hydroxy-, octadecyl ester (9CI)
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Molecular Weight

390.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14971-14-3
Record name Octadecyl 2-hydroxybenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14971-14-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Salicylic acid, octadecyl ester
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Record name NSC97319
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97319
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Record name Benzoic acid, 2-hydroxy-, octadecyl ester (9CI)
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Record name Octadecyl salicylate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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